molecular formula C18H20N2O3 B5602510 1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole

1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole

Cat. No. B5602510
M. Wt: 312.4 g/mol
InChI Key: UIHBEGLUOZHSGU-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(3,4,5-trimethoxyphenyl)-1H-indazole is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds like indazoles. Indazoles are noted for their potential biological activities and have been the focus of various synthetic methodologies (Dubrovskiy & Larock, 2012).

Synthesis Analysis

The synthesis of compounds related to this compound involves reactions such as the aryne reaction, which is utilized to create a range of indazole derivatives. This method is efficient and tolerates various functional groups, yielding products in good to excellent yields (Dubrovskiy & Larock, 2012).

Molecular Structure Analysis

The molecular structure of indazoles, including derivatives like this compound, is characterized by their ability to form different structures such as dimers, trimers, or catemers, depending on the phase they are in. Vibrational spectroscopic techniques and quantum chemical calculations are key to understanding these structures (Avilés Moreno et al., 2013).

Chemical Reactions and Properties

Indazoles are versatile in their chemical reactivity. For instance, the aryne reaction used in their synthesis is notable for its efficiency and versatility in generating diverse molecular structures. The reaction's tolerance to various functional groups highlights the chemical stability and reactivity of indazole compounds (Dubrovskiy & Larock, 2012).

Physical Properties Analysis

The physical properties of this compound, like other indazole derivatives, can be studied through techniques like X-ray crystallography, which helps in understanding the molecular conformation and crystal packing. Such studies are essential to comprehend the physical characteristics of these compounds (Teichert et al., 2007).

Chemical Properties Analysis

The chemical properties of indazoles are significantly influenced by their molecular structure. The presence of different substituents like trimethoxyphenyl groups can impact the electronic properties and hence the reactivity of the indazole core. The synthesis methods employed also play a crucial role in determining the final chemical properties of these compounds (Dubrovskiy & Larock, 2012).

properties

IUPAC Name

1,4-dimethyl-3-(3,4,5-trimethoxyphenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11-7-6-8-13-16(11)17(19-20(13)2)12-9-14(21-3)18(23-5)15(10-12)22-4/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHBEGLUOZHSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N(N=C2C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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